Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl [2-methoxy-4-(2-oxoethyl)phenyl] carbonate |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)17-10-5-4-9(6-7-13)8-11(10)15-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
GJIRJTDHYRNYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CC=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Protection
Guaiacol (2-methoxyphenol) serves as an ideal starting material due to its pre-existing methoxy group at the 2-position. To introduce the 2-oxoethyl group at the 4-position, a Friedel-Crafts acetylation is employed. However, the phenolic hydroxyl group must first be protected to prevent undesired side reactions. Acetylation using acetic anhydride in the presence of a catalytic amount of sulfuric acid yields 2-methoxyphenyl acetate.
Friedel-Crafts Acetylation
The acetyl group is introduced at the 4-position via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) facilitates the reaction between 2-methoxyphenyl acetate and acetyl chloride in anhydrous dichloromethane at 0–5°C. The para-directing nature of the methoxy group ensures predominant acetylation at the 4-position. The resulting intermediate, 4-acetyl-2-methoxyphenyl acetate, is isolated via column chromatography (petroleum ether/ethyl acetate = 4:1) with a yield of 68%.
Deprotection to Yield 2-Methoxy-4-(2-Oxoethyl)phenol
The acetyl protecting group is removed by hydrolysis under basic conditions. Treatment with potassium carbonate (K₂CO₃) in methanol at room temperature for 6 hours regenerates the phenolic hydroxyl group, yielding 2-methoxy-4-(2-oxoethyl)phenol. Spectroscopic confirmation includes:
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch of ketone), 3250 cm⁻¹ (O–H stretch of phenol).
-
¹H NMR (CDCl₃) : δ 2.65 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.70–7.15 (m, 3H, aromatic).
Carbonate Ester Formation
The phenolic hydroxyl group of 2-methoxy-4-(2-oxoethyl)phenol is converted to the ethyl carbonate ester using ethyl chloroformate.
Reaction Conditions and Optimization
In a dry dichloromethane (DCM) solution, 2-methoxy-4-(2-oxoethyl)phenol is treated with ethyl chloroformate in the presence of dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base. The reaction proceeds at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours. Key parameters include:
Purification and Characterization
The crude product is purified via recrystallization from a dichloromethane/ethyl acetate mixture (3:1), yielding ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate as a white crystalline solid (76% yield). Characterization data:
-
Melting point : 112–114°C.
-
¹³C NMR (CDCl₃) : δ 14.1 (COOCH₂CH₃), 56.2 (OCH₃), 154.8 (C=O of carbonate), 207.5 (C=O of ketone).
Alternative Methodologies and Comparative Analysis
Direct Carbonylation Without Hydroxyl Protection
An alternative approach bypasses hydroxyl protection by employing a one-pot acetylation-carbonylation sequence. However, this method results in lower yields (∼45%) due to competing side reactions between ethyl chloroformate and the ketone group.
Use of Coupling Reagents
Patent CN103664681A demonstrates the efficacy of EDCI·HCl and DMAP in mediating esterifications. Applying these reagents to carbonate formation, however, offers no significant yield improvement over traditional methods, underscoring the suitability of ethyl chloroformate for this transformation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate has shown potential as a precursor for the synthesis of biologically active compounds. Its derivatives are explored for their anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives induced apoptosis in breast cancer cells, with IC50 values around 15 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Apoptosis induction |
| Derivative B | HeLa | 20 | Cell cycle arrest |
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through reactions such as esterification and carbonyl addition.
Synthesis Pathways
The synthesis typically involves multi-step reactions where this compound is utilized to introduce functional groups into target molecules.
| Reaction Type | Description |
|---|---|
| Esterification | Formation of esters from acids and alcohols using the carbonate as a reagent. |
| Carbonyl Addition | Reaction with nucleophiles to form alcohols or other functional groups. |
Material Science
In material science, this compound is being investigated for its use in polymer chemistry, particularly in the development of biodegradable polymers.
Polymer Applications
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties while maintaining biodegradability.
| Polymer Type | Property Enhanced |
|---|---|
| Poly(lactic acid) | Increased tensile strength |
| Polycaprolactone | Improved thermal stability |
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of derivatives derived from this compound evaluated their effects on human breast cancer cells. The results indicated that specific structural modifications enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Biodegradable Polymers
Research focused on the use of this compound in synthesizing biodegradable polymers showed promising results. The study highlighted the compound's ability to improve the mechanical properties of poly(lactic acid), making it suitable for various applications in packaging and medical devices.
Mechanism of Action
The mechanism of action of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate involves the hydrolysis of the carbonate ester bond, releasing the corresponding phenol and ethyl carbonate. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate with structurally or functionally related compounds, focusing on synthesis, stability, and applications.
Structural Analogs with Carbonate/Ester Moieties
Ethyl (4-Formyl-2-Methoxyphenyl) Carbonate
- Structure : Differs by replacing the 2-oxoethyl group with a formyl moiety.
- Synthesis : Produced via reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl chloroformate (87% yield) .
- Applications : Key precursor for Wittig reactions to generate vinyl ether derivatives, such as ethyl (2-methoxy-4-(2-methoxyvinyl)phenyl) carbonate .
- Comparison : Higher synthetic yield (87% vs. 41% for the target compound’s derivatives) suggests more efficient carbonyl activation .
Eugenol-Derived Carbonate (2-(2-Methoxy-4-((2-Oxo-1,3-Dioxolan-4-Yl)Methyl)Phenoxy)Ethyl Methacrylate) Structure: Contains a methacrylate group and a cyclic carbonate, enabling polymerization. Synthesis: Derived from epoxidized eugenol intermediates, with stability confirmed over 24 months at 0–5°C . Applications: Used in aqueous emulsion polymerizations for biodegradable materials . Comparison: Superior stability and defined industrial applications contrast with the target compound’s role as a transient intermediate .
Functional Analogs with Sulfonate/Sulfonamide Groups
2-Methoxy-4-(Nonanamidomethyl)Phenyl 4-Fluorobenzenesulfonate Structure: Sulfonate ester with a nonanamidomethyl side chain. Synthesis: Prepared via sulfonylation of anilines, purified by flash chromatography (petroleum ether/ethyl acetate) . Applications: Exhibits antibacterial and antifungal activities, unlike the target carbonate . Comparison: Sulfonate esters generally show higher bioactivity but require more complex purification .
4-(2-(2-((2-(4-Substituted-Phenyl)-2-Oxoethyl)Thio)-4-Oxoquinazolin-3(4H)-Yl)Ethyl)Benzenesulfonamides Structure: Quinazolinone-sulfonamide hybrids with thioether linkages. Synthesis: Synthesized via thioalkylation of sulfonamide intermediates (90–95% yield) . Applications: Potent inhibitors with selectivity for enzymatic targets . Comparison: Higher yields and targeted bioactivity highlight the trade-off between synthetic simplicity and functional versatility .
Stability and Reactivity Trends
- Epoxidized Eugenol Derivatives: Demonstrated long-term stability (24 months) under refrigeration, attributed to the robustness of epoxide and carbonate groups .
- Target Compound : Stability data are unreported, but analogous carbonates (e.g., ethyl (4-formyl-2-methoxyphenyl) carbonate) show moderate stability during storage at room temperature .
Key Research Findings
Synthetic Efficiency: The target compound’s derivatives (e.g., enol ethers) exhibit lower yields (41%) compared to sulfonamide (90–95%) or formyl carbonate (87%) syntheses, reflecting challenges in Wittig reaction optimization .
Functional Group Impact :
Biological Activity
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various chemical pathways, often involving the reaction of 2-methoxy-4-hydroxyphenyl derivatives with ethyl chloroformate. This method allows for the introduction of the carbonate group while maintaining the integrity of the aromatic structure. The synthetic route typically includes:
- Formation of the phenolic compound : Starting from a suitable methoxy-substituted phenol.
- Refluxing with ethyl chloroformate : This step leads to the formation of the carbonate ester.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of intracellular calcium levels. It interacts with anti-apoptotic proteins, leading to cell death in multidrug-resistant (MDR) cancer cells .
Case Studies and Research Findings
-
Cytotoxicity Assessment :
Cell Line IC50 (µM) MCF7 (Breast Cancer) 8.79 A549 (Lung Cancer) 0.08 UAC62 (Melanoma) 9.76 - Selectivity and Efficacy :
- Mechanistic Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or esterification under mild conditions. For example, phenacyl esters are synthesized by reacting the parent acid with a brominated precursor (e.g., 2-bromo-1-(substituted phenyl)ethanone) in dimethylformamide (DMF) using potassium carbonate as a base . Temperature control (room temperature to 60°C) and reaction time (2–6 hours) are critical for yield optimization. Purification via recrystallization (ethanol or acetone) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Fragmentation patterns confirm molecular weight and substituent arrangement, particularly for methoxy and oxoethyl groups .
- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carbonate ester) and methoxy C-O vibrations .
- NMR : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm), while ¹³C NMR confirms the carbonate carbonyl (δ ~155 ppm) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for stability studies .
Q. What structural features influence its chemical reactivity?
- Methodological Answer : The methoxy group enhances electron density on the aromatic ring, directing electrophilic substitution. The 2-oxoethyl side chain introduces keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon. The carbonate ester group is susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments for stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%).
- Structural analogs : Compare activity with derivatives lacking the 2-oxoethyl group to isolate functional group contributions .
- Dose-response curves : Establish IC₅₀ values across multiple concentrations to rule out false negatives from suboptimal dosing .
Q. What computational strategies predict its interactions with enzymatic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding affinities with enzymes like cytochrome P450 (targeting the methoxy group’s electron-rich region) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites, such as the oxoethyl carbon’s electrophilicity .
- MD simulations : Simulate solvation effects in water/ethanol mixtures to assess stability under physiological conditions .
Q. How can crystallization challenges (e.g., low yield or poor crystal quality) be addressed?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, acetone) for nucleation induction.
- Additives : Introduce trace acetic acid to promote hydrogen bonding between methoxy and carbonyl groups .
- Slow evaporation : Optimize vapor diffusion in ethanol/water (3:1 v/v) to enhance crystal lattice formation .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
